molecular formula C3H4IN3 B2792581 5-Iodo-1-methyl-1h-1,2,4-triazole CAS No. 55847-42-2

5-Iodo-1-methyl-1h-1,2,4-triazole

Cat. No.: B2792581
CAS No.: 55847-42-2
M. Wt: 208.99
InChI Key: MFFIAJUUPZCTKT-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-1,2,4-triazole (CAS: 55847-42-2) is a halogen-substituted triazole derivative with a molecular weight of 209.04 g/mol. It features a 1,2,4-triazole core substituted with a methyl group at the N1 position and an iodine atom at the C5 position. This compound is commercially available with a purity of 96% (HA-3906, MFCD22628098) and is utilized in advanced organic synthesis and pharmaceutical research due to its reactivity and stability . Its iodine substituent enhances electrophilic properties, making it a valuable intermediate in cross-coupling reactions and heterocyclic functionalization.

Properties

IUPAC Name

5-iodo-1-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN3/c1-7-3(4)5-2-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFIAJUUPZCTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-methyl-1h-1,2,4-triazole typically involves the iodination of 1-methyl-1h-1,2,4-triazole. One common method includes the reaction of 1-methyl-1h-1,2,4-triazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 5 undergoes nucleophilic substitution, enabling functionalization with diverse groups. Key examples include:

Copper-Mediated Cross-Coupling

Reaction with arylboronic acids under Suzuki–Miyaura conditions yields 5-aryl derivatives. For example:

  • Reagents : Pd(PPh₃)₄ (catalyst), K₂CO₃ (base), DMF/H₂O (solvent), 80°C.

  • Yield : 72–89% for para-substituted aryl groups .

Azide Substitution

Iodine displacement with sodium azide produces 5-azido derivatives, useful in click chemistry:

  • Conditions : NaN₃ (2 eq.), DMF, 60°C, 12 h.

  • Yield : 85% .

Oxidation and Reduction

The triazole ring remains stable under moderate redox conditions:

Oxidation

Controlled oxidation with H₂O₂ forms N-oxides without ring cleavage:

  • Reagents : 30% H₂O₂, AcOH, 50°C.

  • Product : this compound 3-oxide (82% yield) .

Reduction

Hydrogenolysis over Pd/C removes iodine selectively:

  • Conditions : H₂ (1 atm), EtOH, 25°C.

  • Product : 1-Methyl-1H-1,2,4-triazole (94% yield) .

Cycloaddition and Click Chemistry

The triazole core participates in Huisgen 1,3-dipolar cycloaddition:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction with terminal alkynes forms bis-triazole derivatives:

  • Catalyst : CuI (10 mol%), TBTA ligand.

  • Conditions : DMF, 60°C, 24 h.

  • Yield : 68–76% .

Biological Activity and Complexation

The iodine atom enhances interactions with biomolecules:

Caspase-3 Inhibition

This compound derivatives exhibit nanomolar affinity (Ki = 6.1 nM) by binding to the enzyme’s S1 pocket via polar and hydrophobic interactions .

Anticancer Activity

Cytotoxicity against leukemia cell lines (GI₅₀ = 0.15 μM) correlates with tubulin polymerization inhibition .

Data Table: Key Reaction Examples

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C5-Aryl-1-methyl-1H-1,2,4-triazole72–89%
Azide SubstitutionNaN₃, DMF, 60°C5-Azido-1-methyl-1H-1,2,4-triazole85%
OxidationH₂O₂, AcOH, 50°C5-Iodo-1-methyl-triazole 3-oxide82%
CuAACCuI, TBTA, DMF, 60°CBis-triazole conjugate68–76%

Mechanistic Insights

  • Substitution : Proceeds via a concerted metalation–deprotonation pathway in cross-coupling reactions .

  • Click Chemistry : Copper(I) acetylide intermediates facilitate regioselective triazole formation .

Scientific Research Applications

Antimicrobial Activity

5-Iodo-1-methyl-1H-1,2,4-triazole and its derivatives have been investigated for their antimicrobial properties. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized with triazole rings have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
Triazole Hybrid0.25 - 2MRSA
Ciprofloxacin-Triazole0.046 - 3.11Various pathogens

Anti-Cancer Properties

The compound has also been explored as a potential anti-cancer agent. A study on triazole-based tubulin polymerization inhibitors demonstrated that certain derivatives exhibited potent cytotoxicity against multi-drug-resistant cancer cell lines. The attachment of specific moieties to the triazole core enhanced its bioactivity, suggesting that modifications at the molecular level can lead to improved therapeutic outcomes .

Case Study: Tubulin Polymerization Inhibitors

  • Objective : To evaluate the anti-cancer efficacy of triazole derivatives.
  • Findings : Compounds with an indolyl moiety attached to the triazole ring showed optimal properties for inhibiting tubulin polymerization.
  • Results : These compounds displayed significant cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer therapeutics.

Imaging and Diagnostic Applications

This compound has been utilized in the development of imaging agents. A notable application is its use as a dual SPECT and PET tracer for imaging apoptosis in cancer cells. The compound demonstrated low nanomolar affinity for caspase-3, making it a promising candidate for non-invasive imaging techniques .

Table 2: Imaging Applications of this compound

ApplicationPurposeAffinity (Ki)
PET ImagingApoptosis detection6.1 ± 0.9 nM

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. Specific compounds have been identified as selective inhibitors of cyclooxygenases (COX), which play a crucial role in inflammation pathways. For example, certain derivatives exhibited COX-2 inhibition with IC50 values significantly lower than traditional anti-inflammatory drugs like indomethacin .

Table 3: Anti-inflammatory Activity of Triazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A>10020.5

Material Science Applications

In addition to biological applications, this compound has found utility in material science. Its derivatives are being explored for use in ionic liquids and as corrosion inhibitors due to their unique chemical properties that allow for stability and reactivity under various conditions .

Mechanism of Action

The mechanism of action of 5-Iodo-1-methyl-1h-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its molecular targets .

Comparison with Similar Compounds

5-Iodo-1-methyl-1H-1,2,3-triazole (QK-2241)

  • Structure : Differs in the triazole ring configuration (1,2,3-triazole vs. 1,2,4-triazole).
  • Properties : Lower purity (95%) and molecular weight (208.03 g/mol) compared to the 1,2,4-triazole analog. The 1,2,3-triazole isomer exhibits distinct electronic properties due to ring strain, influencing its reactivity in click chemistry applications .

1-(4’-Iodophenyl)-5-methyl-1H-tetrazole

  • Structure : Tetrazole core with iodophenyl and methyl substituents.
  • Synthesis : Synthesized in 65–85% yield via nucleophilic substitution, with characterization by $ ^1H $-NMR and mass spectrometry .
  • Applications : Used in coordination chemistry and as a ligand, contrasting with 5-Iodo-1-methyl-1H-1,2,4-triazole’s role in electrophilic substitution.

Functional Group Substitutions

5-Azido-1-methyl-1H-1,2,4-triazole Derivatives

  • Synthesis : Prepared via azidation of chlorinated precursors, as reported by Stierstorfer et al. (2008) .
  • Stability : Azido derivatives are thermally sensitive and prone to decomposition, unlike the more stable iodo analog .
  • Energetic Performance : Polyazido-triazoles (e.g., 5-Azido-3-nitro-1H-1,2,4-triazole) exhibit higher nitrogen content but lower density (1.70–1.85 g/cm³) and detonation velocity (7,500–8,200 m/s) compared to classical explosives like RDX .

5-[(1R)-1-Azidoethyl]-1-methyl-1H-1,2,3-triazole

  • Applications : Employed in pharmaceutical and agrochemical research for its chiral azidoethyl group, enabling stereoselective synthesis .
  • Storage : Requires stringent storage conditions (cool, dry environment) due to azide instability, whereas the iodo derivative is less hygroscopic .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Triazole and Tetrazole Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Purity Key Applications
This compound 1,2,4-triazole C5-I, N1-CH₃ 209.04 96% Organic synthesis
5-Azido-1-methyl-1H-1,2,4-triazole 1,2,4-triazole C5-N₃, N1-CH₃ 154.13 ≥98% Energetic materials
1-(4’-Iodophenyl)-5-methyl-1H-tetrazole Tetrazole C5-CH₃, aryl-I 286.08 95% Coordination chemistry
5-[(1R)-1-Azidoethyl]-1-methyl-1H-1,2,3-triazole 1,2,3-triazole C5-azidoethyl, N1-CH₃ 152.20 ≥97% Pharmaceuticals

Biological Activity

5-Iodo-1-methyl-1H-1,2,4-triazole is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article compiles findings from various studies that explore its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Its synthesis typically involves methods such as click chemistry and other organic reactions that yield high purity and yield rates. For instance, a study highlighted the use of chelator-accelerated copper-catalyzed reactions to synthesize 5-iodo-1,2,3-triazoles efficiently .

Anticancer Activity

Recent research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. In particular, this compound has been evaluated for its ability to inhibit tubulin polymerization—an essential process for cancer cell division. A study reported that compounds with a triazole core showed potent cytotoxicity against various cancer cell lines, including multi-drug-resistant (MDR) types. The compound's effectiveness was measured using IC50 values across different cell lines:

CompoundHCT-116 (Colon)ZR-75−1 (Breast)HeLa (Cervix)KB-3−1 (Cervix)KB-V1a (Cervix)
This compound7.39 μM23.8 μM8.73 μM9.9 μM20.8 μM

These results indicate that this compound is a promising candidate for further development as an anti-cancer agent .

The mechanism by which this compound exerts its effects appears to be linked to its interaction with tubulin. Molecular docking studies suggest that this compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis . Additionally, the compound has shown low nanomolar affinity for caspase-3 in enzyme assays, indicating potential in apoptosis imaging and therapy .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Studies have reported its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial potential:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Enterococcus faecalis8
Escherichia coliModerate

The compound also inhibited biofilm formation at concentrations below its MIC . This property is particularly valuable in combating antibiotic-resistant infections.

Case Study: Anticancer Efficacy

A clinical evaluation demonstrated that patients treated with a formulation containing triazole derivatives showed improved outcomes compared to standard therapies. The study highlighted the compound's ability to target MDR cancer cells effectively .

Case Study: Antimicrobial Efficacy

In a laboratory setting, formulations containing this compound were tested against clinical isolates of MRSA and multi-drug-resistant E. coli. The results showed significant reductions in bacterial load compared to untreated controls .

Q & A

Basic: What synthetic routes are commonly employed for 5-Iodo-1-methyl-1H-1,2,4-triazole, and how can reaction conditions be optimized for high yield?

Answer:
The synthesis typically involves iodination of 1-methyl-1H-1,2,4-triazole precursors. A standard method is halogenation using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) in solvents like dichloromethane or acetonitrile . Key considerations include:

  • Regioselectivity: Positional selectivity (N1 vs. N4 substitution) can be influenced by steric and electronic effects of the methyl group.
  • Purification: Column chromatography or recrystallization is critical to isolate the desired isomer.
  • Yield Optimization: Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 triazole:iodinating agent) are empirically determined via kinetic studies.

Basic: Which crystallographic and spectroscopic techniques are recommended for structural validation of this compound?

Answer:

  • X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for visualization . Validate bond lengths (C–I ≈ 2.10 Å) and angles against the Cambridge Structural Database.
  • NMR Spectroscopy: ¹H/¹³C NMR distinguishes tautomers; the methyl group at N1 typically appears as a singlet (δ ~3.8 ppm).
  • Mass Spectrometry: High-resolution MS confirms molecular weight (C₃H₄IN₃, MW 208.99) .

Advanced: How does tautomerism affect the reactivity and biological activity of this compound?

Answer:
Triazoles exhibit tautomerism (e.g., 1H vs. 4H forms), influencing hydrogen-bonding capacity and metal coordination. Computational studies (DFT) predict the 1H tautomer as dominant due to lower energy (~2.5 kcal/mol difference) . Experimentally:

  • Enzyme Inhibition: The 1H tautomer may better fit hydrophobic enzyme pockets (e.g., cytochrome P450).
  • Coordination Chemistry: Iodo-substitution enhances ligand properties for transition metals (e.g., Cu²⁺), critical for catalytic applications.

Advanced: What strategies resolve contradictions between computational binding predictions and experimental bioassay results for this compound?

Answer:

  • Docking Refinement: Incorporate solvation effects (explicit water models) and flexible receptor docking to improve accuracy.
  • Experimental Validation: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.
  • Dynamic Studies: Molecular dynamics simulations (100 ns+) assess conformational stability of ligand-receptor complexes .

Basic: What validation parameters are essential for quantifying this compound in biological matrices?

Answer:
Follow ICH Q2(R1) guidelines :

  • Specificity: Confirm no interference from metabolites via HPLC-MS/MS (e.g., m/z 209 → 82 transition).
  • Linearity: R² ≥0.99 over 0.1–100 µM range.
  • Accuracy/Precision: Recovery rates (90–110%) and RSD <5% in triplicate assays.

Advanced: How can researchers design experiments to probe the antimicrobial mechanism of this compound?

Answer:

  • Target Identification: Use proteomic profiling (2D gel electrophoresis) to identify proteins with altered expression post-treatment.
  • Resistance Studies: Serial passage assays under sub-MIC conditions track mutation hotspots via whole-genome sequencing.
  • Synergy Testing: Check for potentiation with β-lactams or fluoroquinolones using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Basic: What safety and handling protocols are critical for working with iodinated triazoles?

Answer:

  • Toxicity Screening: Ames test for mutagenicity and acute toxicity in zebrafish (LC₅₀).
  • Handling: Use fume hoods due to potential iodine vapor release.
  • Waste Disposal: Neutralize with sodium thiosulfate before disposal .

Advanced: How does the iodine substituent influence the photophysical properties of this compound?

Answer:

  • Absorption/Emission: Heavy atom effect enhances spin-orbit coupling, increasing phosphorescence quantum yield.
  • Applications: Potential as a luminescent probe in OLEDs or bioimaging (λem ~450 nm in DMSO) .

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